molecular formula C19H21N3O B5488202 5-(3,5-dimethyl-1-piperidinyl)-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile

5-(3,5-dimethyl-1-piperidinyl)-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile

Cat. No. B5488202
M. Wt: 307.4 g/mol
InChI Key: IQOQVAJAPMZBIA-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-dimethyl-1-piperidinyl)-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile, also known as DPCPX, is a potent and selective antagonist for the A1 adenosine receptor. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various areas of research.

Mechanism of Action

5-(3,5-dimethyl-1-piperidinyl)-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile works by selectively binding to the A1 adenosine receptor and blocking its activation by endogenous adenosine. This results in the inhibition of downstream signaling pathways that are involved in various physiological processes, including the regulation of blood flow, heart rate, and neurotransmitter release.
Biochemical and Physiological Effects:
5-(3,5-dimethyl-1-piperidinyl)-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile has been shown to have a number of biochemical and physiological effects, including the inhibition of the release of neurotransmitters such as dopamine, glutamate, and acetylcholine. It has also been found to reduce the expression of inflammatory cytokines and adhesion molecules, suggesting that it may have potential anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(3,5-dimethyl-1-piperidinyl)-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile in lab experiments is its high potency and selectivity for the A1 adenosine receptor, which allows for precise manipulation of this receptor in various physiological processes. However, one limitation of using 5-(3,5-dimethyl-1-piperidinyl)-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile is its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for research on 5-(3,5-dimethyl-1-piperidinyl)-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile, including its potential therapeutic applications in various areas of research, such as neuroscience, cardiovascular disease, and cancer research. Additionally, further studies are needed to better understand the mechanisms of action of 5-(3,5-dimethyl-1-piperidinyl)-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile and its potential off-target effects, as well as its potential interactions with other drugs and chemicals.

Synthesis Methods

The synthesis of 5-(3,5-dimethyl-1-piperidinyl)-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile involves a multi-step process that begins with the reaction of 3,5-dimethylpiperidine with 2-bromo-1-phenylethene to form the intermediate 5-(3,5-dimethyl-1-piperidinyl)-2-(2-bromo-1-phenylethyl)oxazole. This intermediate is then reacted with potassium cyanide to form the final product, 5-(3,5-dimethyl-1-piperidinyl)-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile.

Scientific Research Applications

5-(3,5-dimethyl-1-piperidinyl)-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential therapeutic applications in various areas of research, including neuroscience, cardiovascular disease, and cancer research. It has been found to be a potent and selective antagonist for the A1 adenosine receptor, which is involved in various physiological processes, including the regulation of blood flow, heart rate, and neurotransmitter release.

properties

IUPAC Name

5-(3,5-dimethylpiperidin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-14-10-15(2)13-22(12-14)19-17(11-20)21-18(23-19)9-8-16-6-4-3-5-7-16/h3-9,14-15H,10,12-13H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOQVAJAPMZBIA-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=C(N=C(O2)C=CC3=CC=CC=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(CN(C1)C2=C(N=C(O2)/C=C/C3=CC=CC=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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